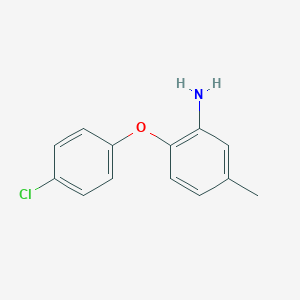

2-(4-Chlorophenoxy)-5-methylaniline

Description

Contextualization within Substituted Anilines and Aryl Ethers Research

The structure of 2-(4-Chlorophenoxy)-5-methylaniline contains two key functional arrangements that are the focus of intensive research:

Substituted Anilines: Aniline (B41778) and its derivatives are fundamental building blocks in organic chemistry. wikipedia.org They are precursors in the manufacturing of a vast array of products, including polyurethanes, pharmaceuticals, dyes, and pigments. wikipedia.orgnih.gov Chlorinated anilines, a specific subset, serve as crucial intermediates in the synthesis of pesticides and specialized chemicals. nih.gov The amino group on the aniline ring is highly reactive and allows for a rich variety of chemical transformations, most notably diazotization to form diazonium salts, which are versatile intermediates for introducing a wide range of functional groups. wikipedia.org Modern research often focuses on developing efficient and selective methods for synthesizing complex, multi-substituted anilines for targeted applications, such as the development of new pharmaceutical agents. nih.goveurekalert.org

Aryl Ethers: The diaryl ether linkage (Ar-O-Ar) is another critical structural motif present in the compound. This feature is found in numerous biologically active natural products and has been integrated into molecules with demonstrated anticancer effects. researchgate.net The construction of the C-O bond in diaryl ethers is a significant challenge in organic synthesis. researchgate.net Consequently, a substantial body of research is dedicated to developing and refining methods for its formation, which is crucial for the synthesis of many important molecules used in the pharmaceutical and agrochemical industries. researchgate.net

Historical Overview of Related Chemical Structures in Scholarly Literature

The synthetic chemistry that underpins the structure of 2-(4-Chlorophenoxy)-5-methylaniline has a rich history.

The foundational method for creating the diaryl ether bond is the Ullmann condensation (also known as the Ullmann diaryl ether synthesis), first discovered by Fritz Ullmann and Alfred Stein in 1905. scielo.org.mx This reaction traditionally involves the copper-catalyzed coupling of an alkali phenoxide with an aryl halide at high temperatures (100-220 °C). scielo.org.mx For decades, this was the primary method for accessing diaryl ether structures, despite often requiring harsh conditions and providing only moderate yields. scielo.org.mx

The synthesis of the aniline portion of the molecule also has historical roots in the 19th century. The reduction of nitrobenzene (B124822) to aniline, first achieved in 1854 by Antoine Béchamp using iron as the reductant, became a cornerstone of industrial organic chemistry. wikipedia.org The preparation of substituted anilines, such as chloroanilines and toluidines (methylanilines), historically relied on the nitration of the corresponding substituted benzene (B151609) derivative, followed by reduction. wikipedia.org

Over the last few decades, research has introduced more sophisticated and milder methods. The development of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination for anilines and its C-O coupling variant for ethers, has revolutionized the synthesis of these structures. wikipedia.orgorganic-chemistry.orgresearchgate.net These modern methods offer greater functional group tolerance, higher yields, and significantly milder reaction conditions compared to the classical Ullmann reaction. organic-chemistry.orgresearchgate.net

Current Research Landscape and Identified Knowledge Gaps Pertaining to the Compound

The current research landscape for substituted anilines and diaryl ethers is focused on improving synthetic efficiency, selectivity, and sustainability. Efforts include the development of novel catalyst systems, such as air-stable copper-phenanthroline complexes for Ullmann-type couplings, and exploring metal-free synthesis routes. researchgate.netacs.orgacs.org

The degradation of the herbicide Chloroxuron is known to produce (4-chlorophenoxy)aniline, a structurally related compound, highlighting a potential connection to agrochemical research. wikipedia.org However, the specific properties and potential uses of the 5-methyl substituted version remain unexplored. Key knowledge gaps include:

Detailed Physicochemical and Spectroscopic Data: While basic properties can be inferred, comprehensive data from crystallographic analysis or detailed spectroscopic studies are not available.

Validated Synthetic Routes: Although its synthesis can be proposed via modern coupling reactions (e.g., Buchwald-Hartwig C-O coupling between 2-amino-4-methylphenol (B1222752) and 1-chloro-4-iodobenzene), optimized and validated procedures are not published.

Biological Activity and Applications: There is no published research investigating the biological activity or potential applications of this specific molecule.

This absence of information presents an opportunity for future research to characterize this compound and explore its potential utility as a novel scaffold in medicinal chemistry or materials science.

Data Tables

Table 1: Physicochemical Properties of 2-(4-Chlorophenoxy)-5-methylaniline and Related Compounds

This table provides available data for the title compound and its structural precursors to offer context. Data for the title compound is limited to supplier information, while data for related compounds is sourced from chemical databases and safety data sheets.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Source |

| 2-(4-Chlorophenoxy)-5-methylaniline | 33215-04-2 | C₁₃H₁₂ClNO | 233.70 | Not Available | Not Available | lookchem.com |

| 5-Chloro-2-methylaniline (B43014) | 95-79-4 | C₇H₈ClN | 141.60 | 22 | 237 | sigmaaldrich.com |

| 2-Methoxy-5-methylaniline | 120-71-8 | C₈H₁₁NO | 137.18 | 50-52 | 235 | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenoxy)-5-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c1-9-2-7-13(12(15)8-9)16-11-5-3-10(14)4-6-11/h2-8H,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEYIVXGBPZPOLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=CC=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 4 Chlorophenoxy 5 Methylaniline

Retrosynthetic Analysis for the 2-(4-Chlorophenoxy)-5-methylaniline Skeleton

A retrosynthetic analysis of the 2-(4-Chlorophenoxy)-5-methylaniline structure reveals two primary disconnection points, leading to logical and convergent synthetic pathways. The most apparent disconnections are at the C-O ether bond and the C-N amine bond.

Disconnection 1: C-O Ether Bond This disconnection breaks the molecule into a substituted aniline (B41778) and a substituted phenol (B47542) precursor. This leads to two potential synthetic routes:

Path A: Coupling of a 2-halo-5-methylaniline derivative with 4-chlorophenol. The halogen on the aniline component serves as a leaving group.

Path B: Coupling of 5-chloro-2-methylaniline (B43014) with a 4-chlorophenyl halide, where the halide on the phenol-derived ring is substituted.

Disconnection 2: C-N Amine Bond (via Nitro Precursor) A more classical and often practical approach involves forming the diaryl ether bond first, followed by the introduction of the amine functionality.

Path C: This strategy disconnects the C-O bond of a nitro-aromatic precursor, 2-(4-chlorophenoxy)-5-methyl-1-nitrobenzene. This intermediate can be synthesized from 4-chloro-2-nitrotoluene (B43163) and 4-chlorophenol. The final step involves the reduction of the nitro group to the desired aniline. This pathway is often favored due to the activating effect of the nitro group in certain coupling reactions.

These retrosynthetic pathways form the basis for the primary synthetic methods discussed, including transition metal-catalyzed couplings and nucleophilic aromatic substitution.

Transition Metal-Catalyzed Coupling Approaches in Synthesis

Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient methods for constructing C-O and C-N bonds. Both copper and palladium-based systems are instrumental in synthesizing diaryl ethers and their derivatives. thieme-connect.com

Copper-Mediated Phenoxylation Routes

The copper-catalyzed synthesis of diaryl ethers, historically known as the Ullmann condensation, is a well-established and cost-effective method. organic-chemistry.orgwikipedia.org This reaction typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base at elevated temperatures. wikipedia.org

The synthesis of 2-(4-Chlorophenoxy)-5-methylaniline often proceeds via a nitro-aromatic intermediate, as outlined in Path C of the retrosynthetic analysis. A common procedure involves the reaction of 4-chloro-2-nitrotoluene with 4-chlorophenol. The nitro group in the ortho position activates the halide for substitution.

Key components of this reaction include:

Copper Source: Copper salts like CuI or Cu₂O are frequently used. organic-chemistry.org In some traditional protocols, activated copper powder is employed. orientjchem.org

Base: A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to deprotonate the phenol. organic-chemistry.orgarkat-usa.org

Solvent: High-boiling polar aprotic solvents like dimethylformamide (DMF), N-methylpyrrolidone (NMP), or nitrobenzene (B124822) are traditionally used to achieve the necessary high temperatures. wikipedia.orgarkat-usa.org

Ligands: The efficiency of modern Ullmann-type reactions can be significantly improved by the addition of ligands, which can stabilize the copper catalyst and facilitate the reaction at lower temperatures. nih.govnih.gov

Once the diaryl ether intermediate, 2-(4-chlorophenoxy)-5-methyl-1-nitrobenzene, is formed, the nitro group is reduced to the primary amine. Standard reduction methods, such as using iron powder in acidic medium (e.g., Fe/HCl) or catalytic hydrogenation, are effective. A method using polysulfides has also been reported for the reduction of the related 4-chloro-2-nitrotoluene to 5-chloro-2-methylaniline. google.com

Palladium-Catalyzed C-N Bond Formation Strategies

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the formation of C-N bonds. wikipedia.orglibretexts.org While often used to form aryl amines from aryl halides and amines, the related Buchwald-Hartwig C-O coupling can be used to synthesize diaryl ethers. thieme-connect.comorganic-chemistry.org This method offers milder reaction conditions and broader functional group tolerance compared to the classical Ullmann reaction. acs.org

For the synthesis of 2-(4-Chlorophenoxy)-5-methylaniline, a Buchwald-Hartwig approach could involve:

C-O Coupling: Reacting 2-bromo- or 2-chloro-5-methylaniline (B1583412) with 4-chlorophenol.

C-N Coupling: Reacting 2-(4-chlorophenoxy)bromobenzene with 5-methylaniline.

The success of these reactions is highly dependent on the choice of the palladium catalyst and, crucially, the phosphine (B1218219) ligand.

| Component | Description | Examples |

| Palladium Precatalyst | A source of palladium(0) is needed to initiate the catalytic cycle. | Pd(OAc)₂, Pd₂(dba)₃ |

| Phosphine Ligand | Bulky, electron-rich phosphine ligands are essential for promoting reductive elimination and stabilizing the catalytic species. | BINAP, Xantphos, dppf, Buchwald's biaryl phosphine ligands |

| Base | A strong, non-nucleophilic base is used to deprotonate the amine or phenol. | NaOt-Bu, KOt-Bu, Cs₂CO₃ |

| Solvent | Anhydrous, aprotic solvents are typically used. | Toluene (B28343), Dioxane, THF |

The development of various generations of ligands has expanded the scope of this reaction to include less reactive aryl chlorides and a wider array of amine and phenol coupling partners. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) as a Synthetic Vector

Nucleophilic aromatic substitution (SNAr) provides a direct route to diaryl ethers when the aromatic ring is sufficiently activated by electron-withdrawing groups. fishersci.co.ukwikipedia.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a stabilized intermediate (a Meisenheimer complex), followed by the expulsion of a leaving group. fishersci.co.uk

For the synthesis of 2-(4-Chlorophenoxy)-5-methylaniline, the SNAr pathway is most feasible when using a precursor with a strong electron-withdrawing group, such as a nitro group, positioned ortho or para to a good leaving group like a halide. wikipedia.org

A practical SNAr strategy would involve:

Reaction: Reacting 4-chloro-2-nitrotoluene with the potassium salt of 4-chlorophenol. The ortho-nitro group activates the chlorine atom for nucleophilic displacement by the phenoxide.

Reduction: Subsequent reduction of the nitro group in the resulting diaryl ether to the target aniline.

The efficiency of SNAr reactions is influenced by:

The nature of the leaving group: F > Cl > Br > I.

The strength of the electron-withdrawing groups: -NO₂ is highly effective. wikipedia.org

The solvent: Polar aprotic solvents like DMSO or DMF are preferred as they can solvate the cation of the nucleophile, increasing its reactivity. fishersci.co.uk

Classical Organic Reaction Pathways and Precursor Modifications

A prevalent and industrially viable pathway for synthesizing 2-(4-Chlorophenoxy)-5-methylaniline combines classical reactions in a multi-step sequence. This approach often relies on readily available and inexpensive starting materials.

A typical sequence is as follows:

Ullmann Condensation: The synthesis begins with the copper-catalyzed reaction between 4-chloro-2-nitrotoluene and 4-chlorophenol. This step forms the key diaryl ether linkage, yielding 2-(4-chlorophenoxy)-5-methyl-1-nitrobenzene. The reaction generally requires a base like potassium carbonate and is conducted in a high-boiling solvent such as DMF.

Reduction of the Nitro Group: The nitro-substituted diaryl ether intermediate is then reduced to the corresponding primary amine. This transformation is a standard procedure in organic synthesis and can be accomplished using several methods:

Metal-Acid Reduction: A common and robust method involves using a metal like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl).

Catalytic Hydrogenation: This method employs hydrogen gas (H₂) and a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni) on a carbon support. It is often cleaner and produces higher yields but may require specialized equipment.

Transfer Hydrogenation: An alternative to using H₂ gas, this method uses a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst.

This two-step process, combining an Ullmann ether synthesis with a subsequent nitro reduction, represents a reliable and scalable route to the target compound.

Optimization of Reaction Parameters for Process Efficiency and Selectivity

Optimizing reaction conditions is crucial for maximizing yield, minimizing side products, and ensuring the economic viability of any synthetic process. For the synthesis of 2-(4-Chlorophenoxy)-5-methylaniline, optimization efforts focus on the key C-O bond-forming step.

For Copper-Catalyzed Ullmann Reactions:

Catalyst and Ligand Screening: While traditional Ullmann reactions used stoichiometric copper, modern methods use catalytic amounts (5-10 mol%) of a copper(I) source like CuI. nih.gov The addition of ligands, such as diamines or salicylaldoxime, can dramatically accelerate the reaction, allowing for lower temperatures (80-110 °C) and improving yields. organic-chemistry.orgnih.gov

Base and Solvent Effects: The choice of base and solvent is interdependent. While Cs₂CO₃ is often highly effective, K₂CO₃ or K₃PO₄ can be more cost-effective alternatives. organic-chemistry.orgnih.gov Non-polar solvents like toluene or xylene have been shown to be effective in some ligand-assisted Ullmann couplings, which can simplify workup procedures compared to high-boiling polar solvents like NMP. arkat-usa.org

Temperature and Concentration: Increasing the reaction temperature and the concentration of reagents can lead to significant improvements in product yield, though this must be balanced against the potential for side reactions. arkat-usa.org

The table below summarizes a study on the optimization of Ullmann diaryl ether synthesis, highlighting the impact of different parameters.

| Catalyst (10 mol%) | Base (2.0 equiv) | Solvent | Temp (°C) | Yield (%) |

| CuI | K₃PO₄ | MeCN | 80 | High |

| Cu₂O | Cs₂CO₃ | MeCN | 110 | Excellent |

| CuI | K₂CO₃ | Toluene | 110 | Moderate |

| CuI | K₂CO₃ | o-Xylene | 140 | Good |

This table is a representative summary based on general findings in the literature for Ullmann ether synthesis. organic-chemistry.orgarkat-usa.orgnih.gov

For Palladium-Catalyzed Reactions:

Ligand Choice: The ligand is the most critical parameter. The development of sterically hindered and electron-rich biaryl phosphine ligands by Buchwald and others has enabled the coupling of challenging substrates like aryl chlorides with high efficiency. acs.org

Base Selection: The strength of the base must be sufficient to deprotonate the nucleophile but not so strong as to cause decomposition of substrates or ligands. Weak bases like K₂CO₃ can be used, but often result in lower reaction rates. libretexts.org

By systematically screening these variables, synthetic routes can be tailored for high efficiency, selectivity, and scalability.

Principles of Sustainable Chemistry in the Synthesis of the Compound

The application of green chemistry principles is essential for developing environmentally and economically viable synthetic routes for industrial chemicals like 2-(4-Chlorophenoxy)-5-methylaniline. youtube.com These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials. youtube.comsu.se

The synthesis of 2-(4-Chlorophenoxy)-5-methylaniline via Ullmann or Buchwald-Hartwig reactions can be evaluated against these principles:

Catalysis vs. Stoichiometric Reagents : Both modern Ullmann and Buchwald-Hartwig reactions utilize catalysts, which is a core principle of green chemistry. Catalytic processes are superior to using stoichiometric amounts of reagents, as they reduce waste. youtube.com While classic Ullmann reactions used excessive copper, modern methods use catalytic amounts. wikipedia.orgmdpi.com

Atom Economy : This principle encourages maximizing the incorporation of all materials used in the process into the final product. youtube.com Cross-coupling reactions like Buchwald-Hartwig are often designed for high efficiency, leading to good atom economy. su.se

Use of Safer Solvents and Reagents : A key goal is to reduce or eliminate the use of hazardous substances. youtube.com Traditional Ullmann reactions often require high-boiling, polar aprotic solvents like DMF and NMP, which have toxicity concerns. wikipedia.org The milder conditions of the Buchwald-Hartwig reaction allow for the use of less toxic solvents like toluene or even greener solvent alternatives. libretexts.org

Energy Efficiency : Conducting reactions at ambient temperature and pressure is ideal. youtube.com The high temperatures required for traditional Ullmann synthesis are energy-intensive. wikipedia.org The development of highly active palladium catalysts for Buchwald-Hartwig coupling and modern copper-ligand systems for Ullmann reactions allows for significantly lower reaction temperatures, improving the energy efficiency of the synthesis. nih.govglobethesis.comorganic-chemistry.org

Choice of Catalyst : From a sustainability perspective, the choice between copper and palladium is significant. Copper is an earth-abundant and relatively low-toxicity metal, making it a "greener" choice. Palladium, conversely, is a precious metal with higher costs and toxicity concerns, although it is used in very low concentrations. Recent research focuses on developing more sustainable, metal-free methods or catalysts based on more abundant metals. su.semdpi.com

The following table summarizes the application of green chemistry principles to the synthesis of 2-(4-Chlorophenoxy)-5-methylaniline.

| Green Chemistry Principle | Application in Synthesis of 2-(4-Chlorophenoxy)-5-methylaniline |

| 1. Prevention | High-yield reactions like Buchwald-Hartwig are preferred to prevent waste. youtube.com |

| 2. Atom Economy | Efficient cross-coupling reactions maximize the incorporation of starting materials into the final product. youtube.comsu.se |

| 3. Less Hazardous Synthesis | Modern methods aim to replace hazardous reagents. Metal-free diarylation methods are an emerging alternative. su.se |

| 4. Designing Safer Chemicals | This principle relates to the final product's properties, which is outside the scope of synthesis. |

| 5. Safer Solvents & Auxiliaries | Moving from high-boiling solvents like NMP to alternatives like toluene or seeking solvent-free conditions. youtube.comajgreenchem.com |

| 6. Design for Energy Efficiency | Development of catalysts that function at lower temperatures reduces energy consumption. youtube.comorganic-chemistry.org |

| 7. Use of Renewable Feedstocks | Currently, starting materials are typically derived from petrochemical sources. youtube.com |

| 8. Reduce Derivatives | Direct C-H activation could potentially avoid the need for pre-functionalized aryl halides, reducing synthetic steps. youtube.com |

| 9. Catalysis | Both Ullmann and Buchwald-Hartwig are catalytic reactions, superior to stoichiometric approaches. youtube.com Copper is a more sustainable catalyst choice than palladium. mdpi.com |

| 10. Design for Degradation | This principle relates to the final product's lifecycle. |

| 11. Real-time Analysis | In-situ monitoring can optimize reaction conditions to prevent byproduct formation. youtube.com |

| 12. Inherently Safer Chemistry | Choosing less toxic solvents and reagents, and running reactions at lower temperatures and pressures enhances safety. youtube.com |

Advanced Spectroscopic Characterization and Elucidation of 2 4 Chlorophenoxy 5 Methylaniline S Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity Analysis

While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial insights into the number and types of protons and carbons, two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular puzzle of 2-(4-Chlorophenoxy)-5-methylaniline.

Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.eduyoutube.com In the spectrum of 2-(4-Chlorophenoxy)-5-methylaniline, COSY would be expected to show correlations between the adjacent aromatic protons on both the chlorophenoxy and methylaniline rings, confirming their substitution patterns. For instance, the proton at C6 would show a correlation with the proton at C4 on the aniline (B41778) ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached. sdsu.edu This is crucial for assigning the signals in the ¹³C NMR spectrum. Each CH group in the aromatic rings and the methyl group would produce a distinct cross-peak in the HSQC spectrum, directly linking the proton and carbon chemical shifts.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides the long-range (typically 2-4 bonds) connectivity between protons and carbons, which is vital for piecing together the molecular fragments. youtube.com Key HMBC correlations for 2-(4-Chlorophenoxy)-5-methylaniline would include:

Correlations from the protons on the chlorophenoxy ring to the carbon atom of the aniline ring involved in the ether linkage (C2), and vice-versa.

Correlations from the methyl protons to the C5 carbon of the aniline ring and the adjacent C4 and C6 carbons.

Correlations from the amine (-NH₂) protons to the C1, C2, and C6 carbons of the aniline ring.

These 2D NMR techniques, used in concert, allow for the unambiguous assignment of every proton and carbon atom in the molecule, confirming the precise arrangement of the chlorophenoxy and methylaniline moieties.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 2-(4-Chlorophenoxy)-5-methylaniline

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | - | ~145.0 | H6 → C1, C2; H(NH₂) → C1, C2, C6 |

| 2 | - | ~135.0 | H3, H6, H2', H6' → C2 |

| 3 | ~6.8 | ~118.0 | H4, H(NH₂) → C3 |

| 4 | ~7.0 | ~130.0 | H3, H6, H(CH₃) → C4 |

| 5 | - | ~132.0 | H4, H6, H(CH₃) → C5 |

| 6 | ~6.7 | ~115.0 | H4, H(NH₂) → C6 |

| 1' | - | ~155.0 | H2', H6' → C1' |

| 2', 6' | ~6.9 | ~120.0 | H3', H5' → C2', C6' |

| 3', 5' | ~7.3 | ~130.0 | H2', H6' → C3', C5' |

| 4' | - | ~128.0 | H2', H6', H3', H5' → C4' |

| CH₃ | ~2.3 | ~21.0 | H4, H6 → C(CH₃) |

| NH₂ | ~3.8 | - | H6, H3 → C(NH₂) |

Note: Chemical shifts are predictive and can vary based on solvent and experimental conditions.

Solid-State NMR Investigations of Crystalline Forms

Should 2-(4-Chlorophenoxy)-5-methylaniline exist in a crystalline or polycrystalline form, solid-state NMR (ssNMR) would offer valuable insights into its structure and dynamics in the solid phase. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of solid samples, revealing information about molecular packing and the presence of different polymorphs (distinct crystalline forms).

Mass Spectrometry: Advanced Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the determination of the elemental formula of the parent ion. For 2-(4-Chlorophenoxy)-5-methylaniline (C₁₃H₁₂ClNO), the expected exact mass would be precisely calculated and compared to the experimental value to confirm its molecular formula.

Upon ionization, the molecule undergoes fragmentation, breaking apart in a predictable manner. Analysis of these fragmentation patterns provides a roadmap of the molecule's structure. csbsju.edulibretexts.org Key fragmentation pathways anticipated for 2-(4-Chlorophenoxy)-5-methylaniline include:

Cleavage of the Ether Bond: The C-O bond of the diaryl ether is a likely point of cleavage, which could occur on either side of the oxygen atom. This would lead to fragments corresponding to the chlorophenoxy radical cation or the methylaniline radical cation, and their respective neutral counterparts.

Loss of a Methyl Radical: Cleavage of the bond between the aniline ring and the methyl group would result in the loss of a methyl radical (•CH₃), leading to a fragment ion with a mass 15 units less than the molecular ion.

Loss of Chlorine: Fragmentation involving the loss of a chlorine atom is also a possibility. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be observable in the mass spectrum for any chlorine-containing fragments, serving as a clear indicator of its presence. libretexts.org

Table 2: Predicted Key Mass Spectrometry Fragments for 2-(4-Chlorophenoxy)-5-methylaniline

| m/z (mass/charge) | Possible Fragment Identity | Fragmentation Pathway |

| 233/235 | [M]⁺ (Molecular Ion) | - |

| 218/220 | [M - CH₃]⁺ | Loss of a methyl radical |

| 128 | [C₇H₄ClO]⁺ | Cleavage of the ether bond |

| 106 | [C₇H₈N]⁺ | Cleavage of the ether bond |

Vibrational Spectroscopy: Detailed Analysis via Infrared (IR) and Raman Techniques

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ias.ac.in By absorbing light at specific frequencies corresponding to the energy of molecular vibrations (stretching, bending, etc.), these methods provide a "fingerprint" of the functional groups present.

For 2-(4-Chlorophenoxy)-5-methylaniline, key vibrational bands would be expected for:

N-H Stretching: The -NH₂ group will exhibit characteristic symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. ias.ac.in

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the methyl group's C-H stretches will appear just below 3000 cm⁻¹.

C=C Stretching: The aromatic rings will show several characteristic stretching vibrations in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching of the bond between the aniline ring and the nitrogen atom is expected around 1250-1350 cm⁻¹. ias.ac.in

C-O-C Stretching: The diaryl ether linkage will produce strong, characteristic asymmetric and symmetric C-O-C stretching bands, typically in the 1200-1275 cm⁻¹ and 1020-1075 cm⁻¹ regions, respectively.

C-Cl Stretching: A band corresponding to the C-Cl stretch is expected in the lower frequency region of the spectrum.

A combined analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes, as some modes may be more active in one technique than the other. nih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Studies

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like 2-(4-Chlorophenoxy)-5-methylaniline are expected to exhibit strong absorption in the UV region due to π → π* transitions within the benzene (B151609) rings. The presence of the ether linkage and the amino and chloro substituents will influence the exact positions and intensities of the absorption maxima (λ_max). rroij.com

Fluorescence spectroscopy, which measures the light emitted from a molecule after it has absorbed light, can also provide valuable information. The fluorescence spectrum is typically a mirror image of the absorption spectrum and can be sensitive to the molecule's environment. While not all aromatic compounds are strongly fluorescent, studying its emission properties can offer further insights into its electronic structure.

X-ray Crystallography for Absolute Structure and Crystal Packing Analysis

The gold standard for determining the absolute three-dimensional structure of a molecule is single-crystal X-ray crystallography. This technique requires the growth of a suitable single crystal, which, when irradiated with X-rays, produces a diffraction pattern. From this pattern, the precise location of each atom in the crystal lattice can be determined, yielding highly accurate bond lengths, bond angles, and torsional angles.

If a suitable crystal of 2-(4-Chlorophenoxy)-5-methylaniline could be obtained, X-ray crystallography would provide an unambiguous confirmation of its molecular structure. Furthermore, it would reveal how the molecules pack together in the solid state, including any intermolecular interactions such as hydrogen bonding involving the amine group, which are crucial for understanding the physical properties of the material.

Computational Chemistry and Theoretical Insights into 2 4 Chlorophenoxy 5 Methylaniline

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(4-Chlorophenoxy)-5-methylaniline, these methods can elucidate its electronic structure, reactivity, and other important molecular characteristics.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. The B3LYP functional, combined with a suitable basis set like 6-31+G(d), is often employed for geometry optimization and the calculation of various molecular properties. nih.gov

For a molecule like 2-(4-Chlorophenoxy)-5-methylaniline, DFT calculations would likely predict a non-planar geometry, with the two aromatic rings twisted relative to each other around the central ether linkage. This twisting is a common feature in diaryl ethers. rsc.org The optimized geometry would provide key parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Representative Theoretical Geometric Parameters for a Diaryl Ether Structure

| Parameter | Predicted Value |

| C-O-C bond angle | ~118-120° |

| Phenyl ring twist dihedral angle | ~40-60° |

| C-Cl bond length | ~1.75 Å |

| C-N bond length | ~1.40 Å |

Note: These are representative values based on similar structures and would require specific calculations for 2-(4-Chlorophenoxy)-5-methylaniline.

From the optimized geometry, various reactivity descriptors can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is associated with the electron-donating ability of the molecule, while the LUMO relates to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 2: Representative DFT-Calculated Electronic Properties

| Property | Description | Predicted Trend |

| HOMO Energy | Electron-donating ability | Localized on the methylaniline ring |

| LUMO Energy | Electron-accepting ability | Localized on the chlorophenoxy ring |

| HOMO-LUMO Gap | Chemical reactivity | Moderate, indicating relative stability |

| Dipole Moment | Molecular polarity | Non-zero, due to electronegative atoms |

For more accurate energy calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be utilized. While computationally more expensive than DFT, these methods provide a higher level of theoretical accuracy, which is crucial for benchmarking DFT results and for studying systems where electron correlation effects are particularly important. These high-accuracy calculations can be especially useful for determining precise reaction barriers and thermodynamic properties.

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of the ether linkage in 2-(4-Chlorophenoxy)-5-methylaniline allows for multiple conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. This is achieved by systematically varying key dihedral angles and calculating the corresponding energies, thereby mapping out the potential energy surface (PES).

Studies on similar polybrominated diphenyl ethers have shown that these molecules can exist in two or more stable conformations. nih.gov For 2-(4-Chlorophenoxy)-5-methylaniline, the key dihedral angles would be those defining the orientation of the two aromatic rings with respect to the C-O-C plane. The potential energy surface would likely reveal low-energy barriers for the interconversion of these conformers, suggesting that the molecule is quite flexible at room temperature.

Molecular Dynamics Simulations for Understanding Dynamic Behavior

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, offering insights into its conformational dynamics and interactions with its environment. youtube.comnih.gov An MD simulation of 2-(4-Chlorophenoxy)-5-methylaniline, typically in a solvent box, would involve solving Newton's equations of motion for all atoms in the system.

These simulations can reveal how the molecule explores its conformational space over time. youtube.com For instance, fluctuations in the dihedral angles of the ether linkage and the movements of the chloro and methyl substituents could be monitored. MD simulations are also invaluable for understanding how the molecule might interact with other molecules, such as solvent molecules or potential binding partners in a biological system. nih.gov The stability of protein-ligand complexes, for example, can be assessed using MD simulations. frontiersin.org

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for structure validation.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts (¹H and ¹³C). sapub.org The predicted shifts for the protons and carbons in 2-(4-Chlorophenoxy)-5-methylaniline would be influenced by the electronic environment of each nucleus. For instance, protons on the carbon adjacent to the ether oxygen are expected to be shifted downfield, typically in the 3.4 to 4.5 ppm range. openstax.orglibretexts.orgpressbooks.publibretexts.org Similarly, ether carbon atoms generally absorb in the 50 to 80 δ range in ¹³C NMR spectra. openstax.orglibretexts.orgpressbooks.publibretexts.org

Vibrational Frequencies: The calculation of vibrational frequencies using DFT can help in the interpretation of infrared (IR) and Raman spectra. The IR spectrum of a diaryl ether like 2-(4-Chlorophenoxy)-5-methylaniline would be expected to show a strong C-O stretching band. Phenyl alkyl ethers typically exhibit two strong C-O stretching absorbances around 1050 cm⁻¹ and 1250 cm⁻¹. openstax.orgpressbooks.publibretexts.org Calculations can help to assign the various vibrational modes to specific atomic motions within the molecule. nih.gov

Table 3: Predicted Spectroscopic Features for 2-(4-Chlorophenoxy)-5-methylaniline

| Spectroscopy | Predicted Feature | Approximate Range |

| ¹H NMR | Protons on C adjacent to ether O | 3.4 - 4.5 ppm |

| ¹³C NMR | Carbons adjacent to ether O | 50 - 80 ppm |

| IR | C-O stretching | 1050-1250 cm⁻¹ |

| IR | N-H stretching | ~3300-3500 cm⁻¹ |

| IR | C-Cl stretching | ~600-800 cm⁻¹ |

Computational Studies of Reaction Mechanisms and Transition States

Theoretical chemistry can be employed to investigate the mechanisms of reactions involving 2-(4-Chlorophenoxy)-5-methylaniline. For instance, the formation of this diaryl ether, likely through a reaction like the Ullmann condensation or a nucleophilic aromatic substitution, can be modeled. nih.govresearchgate.net

Computational studies on base-catalyzed diaryl ether formation have shown that the reaction proceeds through a transition state where the attacking phenoxide displaces the halide on the other aromatic ring. nih.govacs.org The energy barrier for this reaction can be calculated, and the structure of the transition state can be characterized. These calculations can provide valuable insights into the factors that influence the reaction rate, such as the nature of the substituents and the choice of catalyst. nih.govacs.org For example, electron-withdrawing groups on the halogen-bearing ring generally facilitate the reaction. nih.govacs.org

Quantitative Structure-Property Relationship (QSPR) Modeling of Intrinsic Chemical Traits

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. conicet.gov.arnih.gov This approach is pivotal in modern chemistry for predicting the properties of novel or untested compounds, thereby saving significant time and resources that would otherwise be spent on experimental measurements. conicet.gov.ar For a molecule like 2-(4-Chlorophenoxy)-5-methylaniline, QSPR can offer profound insights into its intrinsic chemical traits by analyzing its structural components: the aniline (B41778) core, the chlorophenoxy group, and the methyl substituent.

The fundamental principle of QSPR lies in the hypothesis that the structure of a molecule, encoded in numerical descriptors, dictates its properties. nih.gov These descriptors can be categorized into several classes:

Constitutional Descriptors: These are the simplest descriptors and include molecular weight, atom counts, and bond counts.

Topological Descriptors: These describe the connectivity of atoms within the molecule, reflecting its size, shape, and degree of branching.

Geometrical Descriptors: These are derived from the 3D coordinates of the atoms and include parameters like molecular surface area and volume.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide information about the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. researchgate.netumn.edu

Once a set of relevant descriptors is calculated for a series of related compounds, statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS) are employed to build a model that links these descriptors to a specific property. conicet.gov.arnih.govresearchgate.net

In a hypothetical QSPR study of 2-(4-Chlorophenoxy)-5-methylaniline and its analogs, a range of descriptors would be calculated. The following table provides an illustrative example of such descriptors.

Table 1: Illustrative Molecular Descriptors for a Hypothetical QSPR Study of 2-(4-Chlorophenoxy)-5-methylaniline Analogs

| Compound | Molecular Weight ( g/mol ) | logP | Topological Polar Surface Area (Ų) | HOMO (eV) | LUMO (eV) |

| 2-Phenoxy-5-methylaniline | 199.25 | 3.1 | 38.3 | -5.2 | 0.8 |

| 2-(4-Chlorophenoxy)-5-methylaniline | 233.70 | 3.8 | 38.3 | -5.4 | 0.6 |

| 2-(4-Bromophenoxy)-5-methylaniline | 278.15 | 4.0 | 38.3 | -5.5 | 0.5 |

| 2-(4-Nitrophenoxy)-5-methylaniline | 244.24 | 3.5 | 83.9 | -5.8 | -1.2 |

| 2-(4-Methoxyphenoxy)-5-methylaniline | 229.28 | 3.0 | 47.5 | -5.0 | 1.0 |

Note: The values in this table are hypothetical and for illustrative purposes only.

Using these descriptors, a QSPR model could be developed to predict a specific intrinsic property, for example, the compound's retention time in liquid chromatography, which is related to its lipophilicity. A hypothetical linear regression equation might look like this:

Predicted Property = c0 + (c1 * logP) + (c2 * TPSA) + (c3 * HOMO)

where c0, c1, c2, and c3 are coefficients determined by the regression analysis.

The predictive power of such a model would be evaluated using statistical metrics like the coefficient of determination (R²) and cross-validation techniques. researchgate.net The resulting model could then be used to predict the properties of other, yet-to-be-synthesized, derivatives.

The following interactive table illustrates how a QSPR model could predict a property, such as a hypothetical toxicity index, based on the molecular descriptors.

Table 2: Hypothetical QSPR Model for Predicting a Toxicity Index

| Compound | logP | TPSA (Ų) | Predicted Toxicity Index |

| 2-Phenoxy-5-methylaniline | 3.1 | 38.3 | 4.5 |

| 2-(4-Chlorophenoxy)-5-methylaniline | 3.8 | 38.3 | 5.2 |

| 2-(4-Bromophenoxy)-5-methylaniline | 4.0 | 38.3 | 5.5 |

| 2-(4-Nitrophenoxy)-5-methylaniline | 3.5 | 83.9 | 6.8 |

| 2-(4-Methoxyphenoxy)-5-methylaniline | 3.0 | 47.5 | 4.2 |

Note: The Predicted Toxicity Index is a hypothetical value for illustrative purposes only and is not based on experimental data.

Chemical Reactivity, Transformation, and Derivatization Studies of 2 4 Chlorophenoxy 5 Methylaniline

Electrophilic Aromatic Substitution Reactions on Activated and Deactivated Rings

Electrophilic aromatic substitution (EAS) reactions are fundamental to modifying the aromatic core of 2-(4-chlorophenoxy)-5-methylaniline. The aniline (B41778) ring, activated by the ortho, para-directing amino and methyl groups, is the primary site for such reactions. The phenoxy ring, being deactivated, will generally not react under standard EAS conditions.

Regioselectivity in Halogenation and Nitration

Halogenation: The aniline ring of 2-(4-chlorophenoxy)-5-methylaniline is highly susceptible to halogenation. The powerful activating and ortho, para-directing influence of the amino group, reinforced by the methyl group, dictates the positions of substitution. Direct bromination using bromine water or chlorination is expected to proceed rapidly, potentially leading to polysubstitution. The primary sites of attack are the positions ortho and para to the strongly activating amino group. Given that the para position is blocked by the methyl group, halogenation will predominantly occur at the positions ortho to the amine.

In the case of 2-(4-chlorophenoxy)-5-methylaniline, the positions ortho to the amino group are C4 and C6. The C6 position is sterically unhindered, while the C4 position is adjacent to the bulky chlorophenoxy group, which may exert some steric hindrance. Therefore, halogenation is predicted to favor the C6 position, with potential for di-substitution at both C4 and C6 under forcing conditions. To achieve monosubstitution, milder reagents and conditions, or protection of the amine group as an amide, would be necessary. byjus.com

Nitration: Direct nitration of anilines with concentrated nitric and sulfuric acids is often complicated by oxidation of the aniline and the formation of a meta-directing anilinium ion in the acidic medium. byjus.com This can lead to a mixture of products, including a significant amount of the meta-nitro derivative, and the potential for oxidative degradation of the starting material.

To achieve selective nitration at the positions activated by the amine and methyl groups (ortho and para to the amine), it is common practice to first protect the amino group by acylation, for example, by forming acetanilide. The resulting amide is still an ortho, para-director but is less activating than the free amine, allowing for more controlled nitration. Following nitration, the protecting group can be removed by hydrolysis to yield the desired nitro-substituted aniline. For 2-(4-chlorophenoxy)-5-methylaniline, after protection, nitration would be expected to occur primarily at the C6 position due to the directing effects of the amide and methyl groups and potential steric hindrance at the C4 position.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 2-(4-Chlorophenoxy)-5-methylaniline

| Reaction | Reagents | Predicted Major Product(s) | Predicted Minor Product(s) |

| Bromination | Br₂ in H₂O | 2,4-Dibromo-6-(4-chlorophenoxy)-3-methylaniline | 2-Bromo-6-(4-chlorophenoxy)-3-methylaniline |

| Nitration (direct) | HNO₃, H₂SO₄ | Mixture of ortho, meta, and para isomers; oxidation products | - |

| Nitration (via acetanilide) | 1. Acetic anhydride2. HNO₃, H₂SO₄3. H₃O⁺, heat | 2-Nitro-6-(4-chlorophenoxy)-3-methylaniline | 4-Nitro-6-(4-chlorophenoxy)-3-methylaniline |

Friedel-Crafts Reactions and Sulfonation

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are generally not successful with anilines. stackexchange.com The basic amino group complexes with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the ring towards electrophilic attack. doubtnut.com This complexation places a positive charge on the nitrogen, making the anilinium ion a meta-director and strongly deactivating the ring. stackexchange.com

To perform a Friedel-Crafts reaction on the aniline ring of 2-(4-chlorophenoxy)-5-methylaniline, the amino group must first be protected, typically as an amide. The resulting N-acyl group is less basic and does not coordinate as strongly with the Lewis acid, allowing the reaction to proceed. The N-acyl group is an ortho, para-director, so Friedel-Crafts acylation would be expected to occur at the positions ortho to the amide group, primarily at the less sterically hindered C6 position.

Sulfonation: The sulfonation of anilines can be complex. quora.com Reaction with concentrated sulfuric acid can lead to the formation of the anilinium salt, which is meta-directing. byjus.com However, at high temperatures, the reaction is reversible, and the thermodynamically more stable para-sulfonated product is often favored. quora.com In the case of 2-(4-chlorophenoxy)-5-methylaniline, the para position to the amine is occupied by the methyl group. Therefore, sulfonation would likely occur at an ortho position. The reaction of aniline with sulfuric acid first forms anilinium hydrogen sulfate, which upon heating can rearrange to the aminobenzenesulfonic acid. byjus.com For the target molecule, sulfonation is expected to yield 2-amino-4-(4-chlorophenoxy)-5-methylbenzenesulfonic acid.

Reactions Involving the Amine Functional Group

The primary amine group in 2-(4-chlorophenoxy)-5-methylaniline is a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

Acylation, Alkylation, and Sulfonylation Reactions

Acylation: The amine group readily undergoes acylation with acyl halides, anhydrides, or carboxylic acids to form amides. This reaction is often used to protect the amine group during other transformations, such as electrophilic aromatic substitution. For instance, reaction with acetic anhydride (B1165640) would yield N-[2-(4-chlorophenoxy)-5-methylphenyl]acetamide.

Alkylation: N-alkylation of the amine can be achieved using alkyl halides. However, over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, is a common issue. acs.orgresearchgate.net Selective mono-alkylation can be challenging but may be achieved under carefully controlled conditions or by using alternative methods such as reductive amination. nih.gov

Sulfonylation: The amine group can react with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base to form sulfonamides. This reaction is a reliable method for the synthesis of N-sulfonylated derivatives. acs.orgrsc.org

Table 2: Representative Reactions of the Amine Group in 2-(4-Chlorophenoxy)-5-methylaniline

| Reaction | Reagent | Product |

| Acylation | Acetic anhydride | N-[2-(4-Chlorophenoxy)-5-methylphenyl]acetamide |

| Alkylation | Methyl iodide (excess) | N,N-Dimethyl-2-(4-chlorophenoxy)-5-methylaniline |

| Sulfonylation | p-Toluenesulfonyl chloride | N-[2-(4-Chlorophenoxy)-5-methylphenyl]-4-methylbenzenesulfonamide |

This table presents expected products based on general reactions of aromatic amines.

Diazotization and Subsequent Transformations

The primary aromatic amine group of 2-(4-chlorophenoxy)-5-methylaniline can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0-5 °C). byjus.comlumenlearning.com The resulting diazonium salt is a versatile intermediate that can undergo a wide range of transformations, collectively known as Sandmeyer or Sandmeyer-type reactions. lumenlearning.com

These transformations allow for the replacement of the diazonium group with a variety of substituents, including:

Halogens: Using copper(I) halides (CuCl, CuBr) or potassium iodide (KI).

Cyano group: Using copper(I) cyanide (CuCN).

Hydroxyl group: By heating the diazonium salt solution.

Hydrogen atom (deamination): Using hypophosphorous acid (H₃PO₂).

These reactions provide a powerful synthetic route to a wide array of derivatives that are not easily accessible through direct substitution methods.

Reactions at the Phenoxy Ether Linkage and Cleavage Studies

The diaryl ether linkage in 2-(4-chlorophenoxy)-5-methylaniline is generally stable but can be cleaved under harsh conditions. The cleavage of diaryl ethers typically requires strong reagents due to the strength of the C-O bond. researchgate.netnih.gov

Acidic Cleavage: Cleavage of diaryl ethers with strong acids like HBr or HI is generally difficult. libretexts.org While alkyl aryl ethers can be cleaved under these conditions to yield a phenol (B47542) and an alkyl halide, the cleavage of two aromatic C-O bonds is less favorable. libretexts.orgacs.org If cleavage were to occur, it would likely proceed via protonation of the ether oxygen followed by nucleophilic attack on one of the aromatic rings, which is an unfavorable process.

Reductive Cleavage: More effective methods for the cleavage of diaryl ethers often involve reductive conditions. This can be achieved using alkali metals in liquid ammonia (B1221849) (Birch reduction) or through catalytic hydrogenolysis, although the latter often requires high pressures and temperatures. Recent methods have explored transition-metal-free reductive cleavage using combinations of silanes and bases. researchgate.net

Oxidative and Other Cleavage Methods: Electrochemical methods and visible-light photoredox catalysis have emerged as milder alternatives for the cleavage of C-O bonds in diaryl ethers. researchgate.netnih.govrsc.orgrsc.orgnih.gov These methods often proceed through radical intermediates or by dearomatization pathways.

The specific products of the ether cleavage of 2-(4-chlorophenoxy)-5-methylaniline would be 2-amino-4-methylphenol (B1222752) and 4-chlorophenol, or their derivatives depending on the reaction conditions.

Oxidation-Reduction Potentials and Pathways

Following the initial formation of the radical cation, several reaction pathways are possible, including dimerization, polymerization, and hydrolysis. Common products from the oxidation of substituted anilines include benzidines, diphenylamines, and quinone-type structures. ijcrt.org The specific pathway and final products for 2-(4-Chlorophenoxy)-5-methylaniline would depend on the reaction conditions such as the solvent, pH, and the nature of the electrode. ijcrt.org

The general mechanism for the electrochemical oxidation of anilines can be summarized as follows:

Formation of a Radical Cation: The aniline derivative loses an electron at the anode to form a radical cation.

Coupling Reactions: The radical cations can undergo various coupling reactions. Head-to-tail coupling can lead to the formation of diphenylamine (B1679370) derivatives, while tail-to-tail coupling can result in benzidine-type compounds.

Further Oxidation and Hydrolysis: The coupled products can be further oxidized, and in aqueous media, hydrolysis can occur to introduce hydroxyl groups onto the aromatic rings, potentially leading to the formation of aminophenol-like structures.

Below is a table of experimentally determined oxidation potentials for aniline and some related substituted anilines, which can provide an estimation of the range in which the oxidation potential of 2-(4-Chlorophenoxy)-5-methylaniline might fall.

| Compound | Oxidation Potential (V vs. SHE) | Reference |

|---|---|---|

| Aniline | 0.98 | umn.edu |

| 4-Methylaniline | 0.88 | umn.edu |

| 4-Chloroaniline | 1.03 | umn.edu |

| 3-Chloro-2-methylaniline | Not specified | ijcrt.org |

Photochemical and Thermal Degradation Mechanisms

The environmental fate and persistence of 2-(4-Chlorophenoxy)-5-methylaniline are influenced by its susceptibility to photochemical and thermal degradation. These processes can lead to the transformation of the parent compound into various degradation products.

Photochemical Degradation

The photochemical degradation of 2-(4-Chlorophenoxy)-5-methylaniline is expected to be initiated by the absorption of ultraviolet (UV) radiation. The presence of aromatic rings and heteroatoms with lone pairs of electrons (nitrogen and oxygen) suggests that the molecule will absorb light in the UV region. The degradation can proceed through several pathways, primarily involving the cleavage of the ether linkage or the carbon-chlorine bond. mdpi.com

Studies on related chlorophenoxy herbicides and chloroanilines have shown that photolysis in aqueous environments can be enhanced by the presence of photosensitizers and reactive oxygen species, such as hydroxyl radicals (•OH). mdpi.com Advanced Oxidation Processes (AOPs), which generate these highly reactive species, are effective in degrading such persistent organic pollutants.

Potential photochemical degradation pathways include:

Cleavage of the C-O Ether Bond: Homolytic or heterolytic cleavage of the diaryl ether bond would lead to the formation of substituted phenol and aniline radicals or ions. These intermediates would then undergo further reactions.

Cleavage of the C-Cl Bond: Photoreduction of the carbon-chlorine bond is a common degradation pathway for chlorinated aromatic compounds, leading to the formation of de-chlorinated derivatives.

Hydroxylation of the Aromatic Ring: In the presence of hydroxyl radicals, hydroxylation of either of the aromatic rings can occur, leading to the formation of hydroxylated derivatives.

Oxidation of the Amino Group: The amino group can be oxidized, leading to the formation of nitroso or nitro derivatives. nih.gov

Thermal Degradation

The thermal stability of 2-(4-Chlorophenoxy)-5-methylaniline is determined by the strength of its chemical bonds. At elevated temperatures, the molecule will undergo decomposition, with the weakest bonds being the most likely to break first. The C-N bond of the amino group and the C-O bond of the ether linkage are expected to be the most labile sites for thermal cleavage. nih.govcetjournal.it

Pyrolysis studies of aromatic amines and ethers indicate that decomposition can lead to a complex mixture of products. cdnsciencepub.com The likely thermal degradation pathways for 2-(4-Chlorophenoxy)-5-methylaniline would involve:

C-N Bond Scission: Cleavage of the bond between the aromatic ring and the amino group would generate an aminyl radical and an aryl radical.

C-O Bond Scission: Cleavage of the ether bond would result in the formation of a phenoxy radical and an aniline-based radical.

Polymerization and Char Formation: At higher temperatures, the radical fragments can undergo polymerization and condensation reactions, leading to the formation of a carbonaceous char.

The specific degradation products and their distribution will depend on the temperature, atmosphere (oxidizing or inert), and the presence of any catalysts. A summary of potential degradation products from related compounds is presented in the table below.

| Parent Compound Type | Degradation Process | Major Products | Reference |

|---|---|---|---|

| Substituted Anilines | Photocatalytic Oxidation | Aminophenols, Benzidines, Hydroxyazobenzenes | mdpi.com |

| Diaryl Ethers | Reductive Cleavage | Phenols, Arenes | researchgate.net |

| Hindered Amine Light Stabilizers | Thermal Decomposition | Alkenes, Alkylenamines | researchgate.net |

Applications As a Synthetic Intermediate and Precursor in Advanced Organic Synthesis

Role in the Construction of Diverse Organic Molecules

As a substituted aniline (B41778), 2-(4-Chlorophenoxy)-5-methylaniline is a key starting material for introducing a specific arylamine moiety into larger molecules. The amino group provides a reactive handle for a variety of chemical transformations, including diazotization, acylation, and alkylation reactions. These reactions enable the incorporation of the 2-(4-chlorophenoxy)-5-methylphenyl fragment into a broad spectrum of organic compounds.

Precursor for Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. cymitquimica.commsesupplies.comrsc.org Aniline derivatives are classical precursors for the synthesis of numerous nitrogenous heterocyclic rings. 2-(4-Chlorophenoxy)-5-methylaniline can be employed in various cyclization reactions to form heterocycles such as quinolines, indoles, and benzodiazepines.

For example, through reactions like the Skraup or Doebner-von Miller synthesis, the aniline functionality can be used to construct the quinoline (B57606) core. Similarly, Fischer indole (B1671886) synthesis methodologies could potentially utilize this compound or a corresponding hydrazine (B178648) derivative to produce substituted indoles. The specific substituents on the aniline ring can influence the reaction pathways and the properties of the resulting heterocyclic products. The synthesis of pyrrol-3-ones, another class of nitrogen-containing heterocycles, often involves the cyclization of aminoacetylenic ketones derived from anilines. mdpi.com

Table 1: Examples of Nitrogen-Containing Heterocyclic Systems

| Heterocycle Class | General Synthetic Approach from Anilines | Potential Application of Resulting Structures |

| Quinolines | Skraup synthesis, Doebner-von Miller reaction | Pharmaceuticals, Dyes |

| Indoles | Fischer indole synthesis | Pharmaceuticals, Fragrances |

| Benzodiazepines | Condensation with β-dicarbonyl compounds or their equivalents | Pharmaceuticals (CNS agents) |

| Pyrroles | Paal-Knorr synthesis with 1,4-dicarbonyl compounds | Materials Science, Pharmaceuticals |

Incorporation into Polymeric Structures: Monomer Synthesis and Polymerization Concepts

The bifunctional nature of 2-(4-Chlorophenoxy)-5-methylaniline, possessing a reactive amine group and a relatively stable aromatic structure, allows for its use as a monomer in the synthesis of novel polymers. The amino group can participate in step-growth polymerization reactions, such as the formation of polyamides, polyimides, or polyureas, when reacted with appropriate comonomers like diacyl chlorides, dianhydrides, or diisocyanates.

The resulting polymers would incorporate the rigid and bulky 2-(4-chlorophenoxy)-5-methylphenyl unit into the polymer backbone. This can significantly influence the properties of the final material, such as its thermal stability, solubility, and mechanical strength. The presence of the chlorine atom could also impart flame-retardant properties to the polymer. The synthesis of such polymers opens avenues for the development of high-performance materials with tailored characteristics. Nitrogen heterocycles like imidazoles are also known precursors for various polymers. msesupplies.com

Emerging Research Avenues and Methodological Challenges for 2 4 Chlorophenoxy 5 Methylaniline Research

Development of Novel, More Efficient, and Sustainable Synthetic Methodologies

The traditional synthesis of diaryl ethers like 2-(4-chlorophenoxy)-5-methylaniline often relies on classical methods such as the Ullmann condensation, which can require harsh reaction conditions and the use of copper catalysts. organic-chemistry.org Modern synthetic chemistry is increasingly focused on developing greener and more efficient alternatives.

Recent research has highlighted metal-free approaches for the synthesis of diaryl ethers, which present a significant step towards sustainability. su.se These methods often utilize hypervalent iodine reagents, such as diaryliodonium salts, to facilitate the C-O bond formation. su.se This approach avoids the use of potentially toxic and expensive metal catalysts and can lead to a higher atom economy with reduced waste generation. su.se

Another promising direction is the refinement of copper-catalyzed cross-coupling reactions. Studies have shown that using specific ligands and bases can significantly improve the efficiency and mildness of these reactions. jsynthchem.com For instance, the use of a copper iodide catalyst with triethylamine (B128534) (Et3N) as a base in DMF has been shown to be effective for the synthesis of diaryl ethers from aryl halides and phenols. jsynthchem.com This system is less sensitive to moisture compared to traditional bases like cesium carbonate, which can improve the reproducibility and yield of the reaction. jsynthchem.com Furthermore, the development of nanocatalysts, such as copper nanocatalysts, is being explored to enhance catalytic activity and facilitate catalyst recycling, further contributing to the sustainability of the process. jsynthchem.com

Table 1: Comparison of Synthetic Methodologies for Diaryl Ether Synthesis

| Methodology | Catalyst/Reagent | Advantages | Challenges |

|---|---|---|---|

| Traditional Ullmann Condensation | Copper powder/salts | Well-established | Harsh conditions, high temperatures, often requires stoichiometric copper |

| Metal-Free Synthesis | Diaryliodonium salts | Avoids toxic metals, high atom economy, milder conditions. su.se | Stoichiometric use of iodine reagents |

| Modern Copper-Catalyzed Coupling | Copper iodide with specific ligands/bases | Milder conditions, improved yields, better functional group tolerance. jsynthchem.com | Catalyst/ligand cost and sensitivity |

| Nanocatalyst-based Coupling | Copper nanocatalysts | High catalytic activity, potential for catalyst recycling. jsynthchem.com | Catalyst stability and leaching |

| Oxygenative Cross-Coupling | Palladium catalyst with an oxidant | Access to diaryl ethers from boronic acids, complementary to traditional methods. acs.org | Requires an additional oxidant, mechanism can be complex |

Application of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

Understanding the intricate mechanisms of the reactions used to synthesize 2-(4-chlorophenoxy)-5-methylaniline is crucial for optimizing reaction conditions and maximizing yields. Advanced in situ spectroscopic techniques are powerful tools for real-time monitoring of chemical reactions, providing valuable insights into reaction kinetics, intermediates, and byproducts. numberanalytics.comfrontiersin.orgnumberanalytics.com

Techniques such as in situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can track the consumption of reactants and the formation of products in real time. numberanalytics.comfrontiersin.org For the synthesis of 2-(4-chlorophenoxy)-5-methylaniline, in situ IR spectroscopy could be used to monitor the disappearance of the N-H and O-H stretching frequencies of the aniline (B41778) and phenol (B47542) precursors and the appearance of the C-O-C ether linkage. frontiersin.org

In situ X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) can provide detailed information about the electronic structure and oxidation state of the catalyst, particularly in metal-catalyzed reactions. frontiersin.orgacs.org For instance, in a copper-catalyzed synthesis, in situ XAS could reveal changes in the copper's oxidation state and coordination environment throughout the catalytic cycle, helping to elucidate the reaction mechanism. acs.org Raman spectroscopy is another valuable tool for probing chemical bonds and can be used to monitor the formation of the diaryl ether linkage. acs.org

The data obtained from these in situ techniques are invaluable for developing accurate kinetic models and optimizing reaction parameters such as temperature, pressure, and catalyst loading to improve the efficiency and selectivity of the synthesis. numberanalytics.com

Integration of Machine Learning and AI in Predicting Compound Reactivity and Properties

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes. neurips.ccrsc.orgnih.gov For a molecule like 2-(4-chlorophenoxy)-5-methylaniline, ML models can be trained on large datasets of similar compounds to predict its reactivity, solubility, and potential biological activity.

One of the key applications of ML in this context is the prediction of chemical reactivity. rsc.orgrsc.org By analyzing the molecular structure, ML algorithms can identify reactive sites and predict the most likely products of a given reaction. neurips.cc This can significantly reduce the number of trial-and-error experiments required to find optimal reaction conditions. For the synthesis of 2-(4-chlorophenoxy)-5-methylaniline, ML could be used to predict the best combination of catalyst, solvent, and temperature to achieve the highest yield.

Furthermore, ML can be used to predict various physicochemical properties of the compound, such as its melting point, boiling point, and spectroscopic signatures. mit.edu User-friendly platforms are being developed to make these advanced predictive tools more accessible to chemists without extensive programming expertise. mit.edu While many datasets in chemistry are relatively small, incorporating chemical knowledge into ML models, for instance through quantum-chemical descriptors, can enhance their predictive power. nih.gov

Exploration of Multicomponent Reactions Involving the Compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical approach to synthesizing complex molecules. nih.govtcichemicals.com The aniline functional group in 2-(4-chlorophenoxy)-5-methylaniline makes it a prime candidate for participation in various MCRs.

For example, anilines are common components in the Mannich reaction, which involves an aldehyde, an amine, and a carbon acid to form a β-amino carbonyl compound. frontiersin.orgmdpi.com 2-(4-Chlorophenoxy)-5-methylaniline could potentially be used as the amine component in such a reaction to generate novel and structurally diverse molecules. Other notable MCRs that could involve this aniline derivative include the Strecker synthesis of α-amino cyanides and the Ugi and Passerini reactions, which are powerful tools for creating peptide-like structures. nih.govnih.gov

The exploration of MCRs involving 2-(4-chlorophenoxy)-5-methylaniline opens up avenues for the rapid generation of libraries of new compounds with potential applications in drug discovery and materials science. The high degree of structural complexity that can be achieved in a single step makes MCRs a highly attractive area of research. nih.gov

Table 2: Potential Multicomponent Reactions Involving 2-(4-Chlorophenoxy)-5-methylaniline

| Reaction Name | Reactant Types | Potential Product Scaffold |

|---|---|---|

| Mannich Reaction | Aldehyde, 2-(4-Chlorophenoxy)-5-methylaniline, Enolizable Ketone/Aldehyde | β-Amino Carbonyl Compound. frontiersin.org |

| Strecker Synthesis | Aldehyde, 2-(4-Chlorophenoxy)-5-methylaniline, Cyanide Source | α-Amino Nitrile. nih.gov |

| Ugi Reaction | Aldehyde/Ketone, 2-(4-Chlorophenoxy)-5-methylaniline, Isocyanide, Carboxylic Acid | α-Acylamino Amide. nih.gov |

| Povarov Reaction | 2-(4-Chlorophenoxy)-5-methylaniline, Aldehyde, Alkene/Alkyne | Tetrahydroquinoline Derivative. nih.gov |

Addressing Fundamental Questions in Structure-Reactivity Relationships

The reactivity of 2-(4-chlorophenoxy)-5-methylaniline is intrinsically linked to its molecular structure. Understanding the interplay between the electronic and steric effects of its substituents is crucial for predicting its behavior in chemical reactions. acs.orgchemistrysteps.com

The aniline moiety is an activated aromatic system due to the electron-donating nature of the amino group, which directs electrophilic substitution to the ortho and para positions. chemistrysteps.com However, the presence of the electron-withdrawing chlorophenoxy group and the electron-donating methyl group introduces a complex electronic landscape. The chlorophenoxy group, particularly the chlorine atom, will exert an electron-withdrawing inductive effect, while the phenoxy oxygen can have a resonance-donating effect. The methyl group is weakly electron-donating.

The relative positions of these substituents will have a profound impact on the nucleophilicity of the nitrogen atom and the reactivity of the aromatic ring. researchgate.netresearchgate.net For instance, the chlorophenoxy group at the ortho position to the amine will likely influence the basicity and nucleophilicity of the nitrogen atom through both electronic and steric hindrance. Structure-reactivity studies, such as Hammett analysis, can be employed to quantify the electronic effects of the substituents and to correlate them with reaction rates. acs.orgresearchgate.net Such studies are fundamental to developing a deeper understanding of the chemical behavior of this molecule and for designing more effective synthetic routes.

Q & A

Q. What are the standard synthetic routes for 2-(4-Chlorophenoxy)-5-methylaniline, and how are reaction conditions optimized?

Answer: The synthesis typically involves nucleophilic aromatic substitution. A common method reacts 4-chlorophenol with 5-methyl-2-nitroaniline under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C for 12–24 hours . Optimization focuses on:

- Catalyst selection: Potassium carbonate enhances phenoxide ion formation, improving substitution efficiency.

- Solvent purity: Technical-grade DMF may introduce impurities; HPLC-grade solvents reduce side reactions .

- Reaction monitoring: TLC (silica gel, ethyl acetate/hexane) or HPLC tracks intermediate formation.

Q. How is 2-(4-Chlorophenoxy)-5-methylaniline characterized for structural confirmation and purity?

Answer: Key characterization methods include:

- NMR spectroscopy: H NMR (CDCl₃) identifies aromatic protons (δ 6.8–7.4 ppm) and methyl groups (δ 2.3 ppm). C NMR confirms the chlorophenoxy linkage (C-O at ~150 ppm) .

- Mass spectrometry (HRMS): Exact mass (e.g., [M+H]⁺ = 248.0584) verifies molecular formula (C₁₃H₁₁ClNO) .

- Melting point analysis: Literature values (e.g., 97–103°C) cross-validate purity .

Q. What are the recommended storage conditions to maintain compound stability?

Answer:

- Temperature: Store at –20°C in amber vials to prevent photodegradation.

- Moisture control: Use desiccants (silica gel) in sealed containers, as hygroscopicity may promote hydrolysis .

- Stability testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How can computational modeling predict reactivity and regioselectivity in derivatization reactions?

Answer:

- DFT calculations: Model electrophilic aromatic substitution (e.g., nitration) using Gaussian09 with B3LYP/6-31G(d). Predict regioselectivity at the para position to the methyl group due to electron-donating effects .

- Molecular docking: Screen interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize derivatives for synthesis .

Q. What strategies resolve contradictions in reported reaction yields for halogenated aniline derivatives?

Answer: Contradictions arise from:

- Impurity profiles: Technical-grade starting materials (e.g., 90% vs. >99% purity) affect yields. Use HPLC-pure reagents for reproducibility .

- Catalyst aging: Potassium carbonate absorbs moisture over time; pre-drying at 150°C restores activity .

- Scale effects: Batch vs. continuous flow reactors (e.g., microfluidic setups) improve heat/mass transfer, increasing yields by 15–20% .

Q. What analytical methods quantify trace degradation products in long-term stability studies?

Answer:

- UHPLC-QTOF-MS: Detect sub-ppm-level impurities with a C18 column (ACN/water gradient).

- Forced degradation: Expose the compound to UV light (254 nm, 48 hours) and acidic/alkaline conditions to identify labile functional groups .

Q. How does the chlorine substituent influence biological activity compared to fluorine analogs?

Answer:

- Electron-withdrawing effects: Chlorine increases metabolic stability but reduces solubility. Fluorine analogs (e.g., 2-(4-Fluorophenoxy)-5-methylaniline) show higher membrane permeability in Caco-2 assays .

- Toxicity screening: Chlorinated derivatives exhibit higher cytotoxicity (IC₅₀ = 50 µM in HepG2) compared to fluoro analogs (IC₅₀ = 120 µM) due to reactive metabolite formation .

Methodological Notes